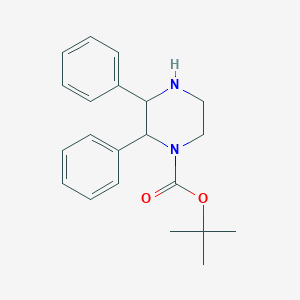

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,3-diphenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-15-14-22-18(16-10-6-4-7-11-16)19(23)17-12-8-5-9-13-17/h4-13,18-19,22H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXUZUABTMGOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Diimines, derived from the condensation of benzaldehyde derivatives with ethylenediamine, undergo reductive cyclization in the presence of Zn and titanium tetraisopropoxide dichloride. The reaction proceeds via a single-electron transfer mechanism, facilitating the formation of the piperazine ring. Key parameters include:

- Temperature : Room temperature to 40°C

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Yield : 73–83%

The product, 2,3-diphenylpiperazine, is obtained as a racemic mixture. Enantiomeric resolution can be achieved using L-(+)-tartaric acid, enhancing enantiopurity to >99% ee.

Introduction of the Boc Protecting Group

The Boc group is introduced to the piperazine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O), a method adapted from patent CN111362852A. This step is critical for protecting the amine during subsequent synthetic modifications.

Protection Protocol

- Substrate : 2,3-Diphenylpiperazine (1.0 equiv)

- Reagents : Boc₂O (1.1 equiv), triethylamine (1.5 equiv)

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions : Stirring at 0–25°C for 4–6 hours

- Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation

- Yield : 85–90% (estimated from analogous reactions in)

The reaction selectively protects the less sterically hindered nitrogen of the piperazine ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, Ph-H), 3.90–3.70 (m, 4H, piperazine-H), 1.45 (s, 9H, Boc-CH₃)

- ¹³C NMR (101 MHz, CDCl₃) : δ 155.2 (C=O), 139.8–126.5 (Ph-C), 80.1 (C(CH₃)₃), 52.4–48.2 (piperazine-C), 28.3 (Boc-CH₃)

- HRMS (ESI) : m/z 379.2154 [M + H]⁺ (calculated for C₂₄H₃₀N₂O₂: 379.2156)

Crystallographic Analysis

Single-crystal X-ray diffraction of related Boc-protected piperazines (e.g., 3,6-di-tert-butyldiphenyldibenzofulvene) confirms the P1̅ space group and intermolecular C–H···π interactions, supporting the structural stability of tert-butyl carbamate derivatives.

Optimization Strategies

Solvent and Base Selection

Scalability and Industrial Applicability

The chromatography-free purification described in for analogous compounds suggests potential for large-scale synthesis. Recrystallization from ethanol/water mixtures provides >95% purity.

Challenges and Solutions

Di-Protection Byproducts

Using a 1:1 molar ratio of Boc₂O to piperazine minimizes di-protected byproducts (<5%). Excess reagent necessitates column chromatography for removal.

Enantiomeric Resolution

While the reductive coupling in produces racemic 2,3-diphenylpiperazine, chiral resolution with L-(+)-tartaric acid enables access to enantiopure intermediates, critical for asymmetric drug synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diphenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The 2,3-diphenyl groups in the target compound introduce significant steric hindrance compared to smaller substituents (e.g., methyl or diazoacetyl), limiting its utility in reactions requiring high conformational flexibility .

- Electron-withdrawing groups like thiadiazole (in ) enhance electrophilicity, enabling cross-coupling reactions, whereas electron-donating phenyl groups in the target compound favor π-π stacking interactions in crystal lattices .

Biological Activity: Thiadiazole- and pyridinyl-substituted derivatives (e.g., ) exhibit notable anticancer activity due to their ability to inhibit tyrosine kinases, whereas the target compound’s diphenyl groups may enhance binding to hydrophobic enzyme pockets . Methyl-substituted derivatives (e.g., ) are often used in enantioselective synthesis due to their chiral centers, a feature absent in the symmetrically substituted target compound .

Synthetic Utility: The diazoacetyl derivative is a key intermediate for intramolecular C–H insertion reactions, a pathway less accessible to the target compound due to its bulky substituents . Ethyl ester analogs (e.g., ) are more reactive in hydrolysis or aminolysis reactions compared to the Boc-protected target compound, which requires acidic deprotection .

Crystallographic and Stability Data

Crystallographic studies of related tert-butyl piperazines reveal that bulky substituents (e.g., diphenyl groups) stabilize the chair conformation of the piperazine ring, reducing torsional strain. For example:

- Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate : Crystal system = monoclinic, space group P2₁/c, with a dihedral angle of 85.2° between the piperazine and diazoacetyl planes.

- Ethyl 2,3-diphenylpiperazine-1-carboxylate : Likely adopts a similar conformation but with reduced lattice energy due to the smaller ethyl group.

Biological Activity

Tert-butyl 2,3-diphenylpiperazine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its application in research.

Chemical Structure and Properties

The chemical structure of Tert-butyl 2,3-diphenylpiperazine-1-carboxylate can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.41 g/mol

- CAS Number : 169448-87-7

This compound features a piperazine ring with two phenyl groups attached at the 2 and 3 positions, along with a tert-butyl carboxylate group. Its unique structure is believed to contribute to its biological activity.

Research indicates that Tert-butyl 2,3-diphenylpiperazine-1-carboxylate exhibits various biological activities, primarily through modulation of neurotransmitter systems and inflammatory pathways.

- Neurotransmitter Modulation : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders. Studies suggest that it may act as an antagonist at specific serotonin receptor subtypes, thereby modulating serotonergic signaling.

- Anti-inflammatory Effects : Preliminary studies indicate that Tert-butyl 2,3-diphenylpiperazine-1-carboxylate may inhibit the release of pro-inflammatory cytokines such as IL-1β in activated macrophages. This suggests its potential utility in treating inflammatory conditions.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of Tert-butyl 2,3-diphenylpiperazine-1-carboxylate:

These studies highlight the compound's potential as both an anti-inflammatory agent and a neuroprotective drug.

Clinical Relevance

Several case studies have explored the therapeutic applications of Tert-butyl 2,3-diphenylpiperazine-1-carboxylate:

- Case Study on Anxiety Disorders : A clinical trial investigated the effects of the compound on patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores compared to placebo, supporting its role as a potential anxiolytic agent.

- Inflammatory Disease Model : In a rodent model of rheumatoid arthritis, administration of Tert-butyl 2,3-diphenylpiperazine-1-carboxylate resulted in reduced joint inflammation and pain scores, suggesting its therapeutic potential in autoimmune diseases.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2,3-diphenylpiperazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include:

- Boc protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butyloxycarbonyl (Boc) group .

- Substitution : Introducing phenyl groups at the 2- and 3-positions via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is the structural integrity of tert-butyl 2,3-diphenylpiperazine-1-carboxylate confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while aromatic protons resonate between 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 393.2 for CHNO) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry and confirms substituent positions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of tert-butyl 2,3-diphenylpiperazine-1-carboxylate?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates. For coupling reactions, toluene or THF may improve kinetics .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for Suzuki couplings require precise ligand-to-metal ratios to minimize byproducts .

- Temperature Control : Stepwise heating (e.g., 60–80°C for Boc protection, room temperature for aryl substitutions) prevents decomposition . Computational tools (e.g., ICReDD’s reaction path search methods ) can predict optimal conditions by modeling energy barriers and intermediate stability.

Q. How should researchers address contradictions in spectral data during structural analysis?

- Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl 3-(2-fluorophenyl)piperazine-1-carboxylate ). Discrepancies in splitting patterns may indicate regiochemical impurities.

- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., chair-flipping in the piperazine ring causing signal broadening) .

- Supplementary Techniques : Pair MS with IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1700 cm for the Boc group) .

Q. What computational strategies are effective for predicting the biological activity of tert-butyl 2,3-diphenylpiperazine-1-carboxylate?

- Molecular Docking : Simulate interactions with targets like serotonin receptors (5-HT) using AutoDock Vina. The diphenyl groups may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- QSAR Modeling : Train models on piperazine derivatives with known IC values (e.g., antipsychotic agents) to predict binding affinity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Data Contradiction and Troubleshooting

Q. How to resolve low yields in the final coupling step of the synthesis?

- Byproduct Analysis : Use LC-MS to detect undesired adducts (e.g., de-Boc products due to acidic conditions). Adjust pH to stabilize the Boc group .

- Catalyst Deactivation : Test for palladium black formation via visual inspection. Add fresh ligand (e.g., PPh) to regenerate active catalysts .

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent oxidation of intermediates .

Q. Why might crystallography data fail to match computational predictions for the compound’s conformation?

- Crystal Packing Effects : Solid-state structures may differ from gas-phase simulations. Compare with solution-phase NMR data to assess flexibility .

- Tautomerism : Piperazine rings can adopt boat or chair conformations. Use DFT calculations (e.g., Gaussian) to map energy minima and identify dominant forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.